molecular formula C30H31N3O4S B11680088 Ethyl 4-({[5-oxo-1,3-bis(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 4-({[5-oxo-1,3-bis(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11680088
M. Wt: 529.7 g/mol
InChI Key: HQQARJSMSDUOMK-UHFFFAOYSA-N
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Description

Ethyl 4-({[5-oxo-1,3-bis(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[5-oxo-1,3-bis(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazolidinone core, followed by the introduction of the phenylethyl groups and the thioxo group. The final step involves the acetylation of the imidazolidinone and the coupling with ethyl 4-aminobenzoate under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[5-oxo-1,3-bis(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Ethyl 4-({[5-oxo-1,3-bis(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in areas such as anti-inflammatory and anticancer therapies.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which Ethyl 4-({[5-oxo-1,3-bis(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 4-({[5-oxo-1,3-bis(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate can be compared with similar compounds such as:

    Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: Both compounds have complex structures and potential biological activities, but differ in their core scaffolds and functional groups.

    Indole derivatives: These compounds share some structural similarities and biological activities, but this compound has unique features that may offer distinct advantages in certain applications.

Properties

Molecular Formula

C30H31N3O4S

Molecular Weight

529.7 g/mol

IUPAC Name

ethyl 4-[[2-[5-oxo-1,3-bis(2-phenylethyl)-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C30H31N3O4S/c1-2-37-29(36)24-13-15-25(16-14-24)31-27(34)21-26-28(35)33(20-18-23-11-7-4-8-12-23)30(38)32(26)19-17-22-9-5-3-6-10-22/h3-16,26H,2,17-21H2,1H3,(H,31,34)

InChI Key

HQQARJSMSDUOMK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=CC=C3)CCC4=CC=CC=C4

Origin of Product

United States

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